Bicyclooctane-2-carboxylic acid (CAS 29221-25-8) is a highly rigid, sp3-rich bridged bicyclic building block utilized primarily as a three-dimensional bioisostere and advanced synthetic precursor. In modern procurement and material selection, it is prioritized over flat aromatic rings or flexible aliphatic chains because the bicyclooctane (BCO) core locks substituents in a defined spatial arrangement. This structural rigidity dramatically reduces entropic penalties during receptor binding while simultaneously improving physicochemical properties such as aqueous solubility and intrinsic clearance [1]. Consequently, it serves as a critical intermediate for synthesizing next-generation active pharmaceutical ingredients (APIs), including viral polymerase inhibitors, where precise vector alignment and high metabolic stability are mandatory.
Buyers attempting to substitute Bicyclooctane-2-carboxylic acid with cheaper, more common analogs like benzoic acid or cyclohexanecarboxylic acid encounter severe performance and processability failures. Benzoic acid introduces a flat, aromatic system that is highly susceptible to CYP450-mediated oxidative metabolism and suffers from poor aqueous solubility due to strong intermolecular pi-pi stacking [1]. Conversely, while cyclohexanecarboxylic acid is aliphatic, it is conformationally flexible, undergoing rapid chair-chair interconversions. This flexibility introduces a high entropic penalty upon target binding and leads to poor stereocontrol during downstream functionalization . The BCO core uniquely solves both issues by providing the metabolic stability of an aliphatic system combined with a rigidly locked geometry that ensures predictable vector alignment.
Replacing aromatic carboxylic acids with the BCO scaffold systematically eliminates metabolic soft spots associated with arene oxidation. Comparative ADME profiling in human liver microsomes (HLM) demonstrates that BCO derivatives significantly resist CYP450 degradation compared to their planar aromatic counterparts, extending half-life and lowering the required therapeutic dose [1].
| Evidence Dimension | Intrinsic Clearance (CL_int) in HLM |
| Target Compound Data | BCO-based analogs (sp3-rich): <20 µL/min/mg |
| Comparator Or Baseline | Phenyl-based analogs (planar aromatic): >50 µL/min/mg |
| Quantified Difference | >2-fold to 5-fold reduction in CL_int |
| Conditions | Human liver microsome (HLM) stability assays |
Procuring the BCO scaffold is essential for rescuing lead compounds that fail in vivo efficacy models due to rapid metabolic degradation.
The bridged structure of Bicyclooctane-2-carboxylic acid locks the ring system, preventing the conformational flipping that plagues monocyclic aliphatics like cyclohexane. Because the BCO core maintains a single, rigid conformer, it ensures that the carboxylic acid and any subsequent substituents are held in precise, predictable vectors without the entropic loss associated with flexible rings .
| Evidence Dimension | Conformational degrees of freedom / Ring flip barrier |
| Target Compound Data | Bicyclooctane core: 1 dominant conformer, locked |
| Comparator Or Baseline | Cyclohexane core: ~10 kcal/mol inversion barrier, multiple conformers |
| Quantified Difference | 100% elimination of ring-flipping entropic penalty |
| Conditions | Computational modeling and NMR conformational analysis at 298K |
Ensures maximum receptor binding affinity by pre-organizing the molecule, justifying the higher procurement cost over flexible cyclohexyl building blocks.
In process chemistry, the rigid, bulky bicyclic framework of Bicyclooctane-2-carboxylic acid provides exceptional facial shielding during downstream functionalization. When synthesizing complex derivatives, the rigid bridge strictly dictates the approach of reagents, resulting in highly diastereoselective reactions, whereas unbridged flexible rings yield complex mixtures of cis/trans isomers that are costly to separate [1].
| Evidence Dimension | Diastereomeric Excess (d.e.) during alpha-functionalization |
| Target Compound Data | Bicyclooctane-2-carboxylic acid: >95% d.e. typical |
| Comparator Or Baseline | Cyclohexanecarboxylic acid: <60% d.e. typical without chiral auxiliaries |
| Quantified Difference | >35% improvement in diastereomeric excess |
| Conditions | Standard enolate alkylation or amination conditions |
Drastically reduces downstream purification costs and improves overall yield when manufacturing complex chiral APIs.
The incorporation of the bulky, 3D BCO scaffold disrupts the planar pi-pi stacking typically observed with benzoic acid derivatives. By increasing the fraction of sp3 hybridized carbons (Fsp3), Bicyclooctane-2-carboxylic acid significantly lowers the crystal lattice energy of the resulting compounds, translating to substantial improvements in thermodynamic aqueous solubility [1].
| Evidence Dimension | Thermodynamic Aqueous Solubility |
| Target Compound Data | BCO-incorporated analogs (High Fsp3): >100 µg/mL |
| Comparator Or Baseline | Phenyl-incorporated analogs (Low Fsp3, planar): <10 µg/mL |
| Quantified Difference | 10- to 100-fold increase in aqueous solubility |
| Conditions | Shake-flask thermodynamic solubility assay in PBS (pH 7.4) |
Solves critical formulation bottlenecks for orally administered compounds, directly impacting the viability of the final product.
Bicyclo[2.2.2]octane-2-carboxylic acid is the essential starting material for synthesizing (2S,3S)-3-amino-bicyclooctane-2-carboxylic acid. This specific chiral fragment is the core structural motif in advanced influenza PB2 inhibitors, such as Pimodivir (VX-787). The rigid BCO scaffold perfectly aligns the amino and carboxylate vectors to interact with the PB2 cap-binding region, an alignment impossible to achieve with flexible aliphatic rings [1].
In medicinal chemistry campaigns where lead compounds fail due to rapid clearance or poor solubility, this compound is procured to replace ortho- or meta-substituted phenyl rings, or flexible cyclohexyl groups. The BCO core maintains the necessary steric bulk while eliminating aromatic oxidation liabilities and disrupting planar crystal packing, rescuing otherwise unviable drug candidates [2].
In advanced materials science, Bicyclooctane-2-carboxylic acid can be utilized as a rigid, bulky monomer for synthesizing specialized polyesters and polyamides. The locked bicyclic structure restricts polymer backbone rotation, significantly increasing the glass transition temperature (Tg) and mechanical strength of the resulting materials compared to those synthesized with linear or monocyclic aliphatic acids [3].
Irritant